5-Chloro-2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
5-chloro-2-(1-ethylsulfonylpyrrolidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3S/c1-2-18(15,16)14-4-3-9(7-14)17-10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROLABNSYXRWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-chloropyrimidine with an appropriate pyrrolidine derivative under specific conditions. The ethylsulfonyl group is introduced through a sulfonylation reaction, often using ethylsulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, catalysts, and purification methods are also crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while oxidation of the ethylsulfonyl group can produce a sulfone derivative.
Scientific Research Applications
Antioxidant Properties
Recent studies have indicated that derivatives of compounds containing similar structures exhibit significant antioxidant activity. For instance, some pyrrolidine derivatives have shown DPPH radical scavenging abilities that surpass those of well-known antioxidants like ascorbic acid. The introduction of various substituents on the pyrrolidine ring can enhance these properties, suggesting that 5-chloro-2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine may also possess notable antioxidant capabilities .
Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the chloro group and the ethylsulfonyl moiety can contribute to the compound's ability to inhibit microbial growth. Case studies have reported varying degrees of effectiveness against different strains of bacteria and fungi, indicating potential as an antimicrobial agent .
Anticancer Potential
Emerging evidence suggests that certain pyrimidine derivatives can act as anticancer agents. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. In vitro studies have shown that compounds with similar structures induce apoptosis in cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics .
- Antioxidant Activity Study : A study evaluated the DPPH radical scavenging activity of various pyrrolidine derivatives, including those structurally related to this compound. Results indicated a significant reduction in free radicals, with some compounds demonstrating antioxidant activity 1.5 times greater than ascorbic acid .
- Antimicrobial Efficacy : In a comparative study of antimicrobial agents, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The compound exhibited promising results, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Mechanism : A recent investigation into the anticancer properties of pyrimidine derivatives revealed that compounds with structural similarities to this compound effectively inhibited cell growth in MCF-7 breast cancer cells through apoptosis induction .
Mechanism of Action
The mechanism of action of 5-Chloro-2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethylsulfonyl-pyrrolidinyl-oxy moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Key Observations:
Substituent Electronics :
- Chlorine (Cl) : Electron-withdrawing, stabilizes negative charge in binding pockets (e.g., ATP-binding sites). Present in the target compound and analogs.
- Trifluoromethyl (CF₃) : Stronger electron-withdrawing effect than Cl, enhancing metabolic stability but reducing solubility .
- Fluorine (F) : Smaller and less polarizable than Cl, offering subtle steric and electronic adjustments .
Heterocycle Modifications :
- Pyrrolidine (5-membered) : Rigid conformation favors specific target interactions (e.g., kinase hinge regions).
- Piperidine (6-membered) : Increased flexibility may broaden target selectivity but reduce specificity .
Linker Groups: Ethylsulfonyl: Enhances solubility via polarity and hydrogen bonding, critical for oral bioavailability.
Bioactivity and Target Profiles
While explicit bioactivity data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Sulfonyl vs. Sulfanyl : Sulfonyl groups (target compound) improve solubility and polar interactions vs. sulfanyl (), which prioritizes lipophilicity for CNS targets .
Biological Activity
Overview
5-Chloro-2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a pyrimidine derivative characterized by a chloro substitution and an ethylsulfonyl-pyrrolidinyl-oxy moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's chemical structure allows it to participate in various reactions, including:
- Substitution Reactions : The chloro group can be replaced by nucleophiles.
- Oxidation and Reduction : The ethylsulfonyl group can be modified to yield different derivatives.
- Coupling Reactions : The pyrimidine ring can engage in coupling reactions like Suzuki-Miyaura coupling.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant efficacy against various cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives can inhibit the activity of poly (ADP-ribose) polymerase (PARP1), a key enzyme in DNA repair mechanisms. Inhibitors of PARP1 are being explored for their potential in cancer therapy, particularly for cancers with BRCA mutations.
In a study involving related compounds, IC50 values were reported, indicating the concentration required to inhibit 50% of cell viability. For example, one compound demonstrated an IC50 value of 18 µM against human breast cancer cells, comparable to established PARP inhibitors like Olaparib .
Antimicrobial Activity
The biological activity of pyrimidine derivatives often extends to antimicrobial properties. Compounds with similar structures have been reported to exhibit moderate to significant antibacterial effects against various pathogens. This suggests that this compound may also possess such activities, warranting further investigation.
Case Study 1: PARP Inhibition
A recent study evaluated the efficacy of several pyrimidine derivatives, including those structurally related to this compound, in inhibiting PARP1 activity. The results highlighted that these compounds not only inhibited PARP1 but also induced apoptosis in cancer cells through increased CASPASE 3/7 activity, showcasing their potential as therapeutic agents .
Case Study 2: Antimicrobial Testing
Another study investigated the antimicrobial properties of pyrimidine derivatives. The findings indicated that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may also demonstrate similar antimicrobial efficacy .
Research Findings Summary
| Activity Type | Efficacy | IC50 Value (µM) | Notes |
|---|---|---|---|
| Anticancer | Significant | 18 | Comparable to Olaparib |
| Antimicrobial | Moderate | N/A | Effective against various pathogens |
Q & A
Q. How can structural modifications reduce off-target effects while maintaining potency?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the ethylsulfonyl group with trifluoromethanesulfonyl to modulate reactivity.
- Scaffold Hopping : Explore pyrazolo[1,5-a]pyrimidine or thieno[2,3-d]pyrimidine cores, as seen in related kinase inhibitors .
- Prodrug Design : Mask reactive groups (e.g., ester prodrugs) to improve selectivity and reduce systemic toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
